![molecular formula C13H16ClN3O2 B2880873 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one CAS No. 2034469-88-8](/img/structure/B2880873.png)
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one, also known as CP-690,550, is a synthetic small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases that plays a crucial role in the signaling pathways of cytokine receptors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Scientific Research Applications
Drug Discovery
This compound is used in the field of drug discovery. Its unique structure allows for diverse applications, including the development of new drugs. For instance, compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Organic Synthesis
The compound is used in organic synthesis. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .
Antiproliferative Agent
The compound API-1 belonging to pyrido [2,3- d ]pyrimidin-5-one derivatives is a promising antiproliferative agent . This suggests that “1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one” could potentially be used in the development of antiproliferative agents.
Tyrosine Kinase Inhibitor
Among pyrido- [2,3- d ]pyrimidin-7-one derivatives, noteworthy are tyrosine kinase inhibitor TKI-28 . This indicates that the compound could potentially be used in the development of tyrosine kinase inhibitors.
Cyclin-Dependent Kinase (CDK4) Inhibitors
The compound could potentially be used in the development of cyclin-dependent kinase (CDK4) inhibitors . CDK4 inhibitors are used in the treatment of various types of cancer.
Mechanism of Action
Target of Action
The primary target of the compound 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
The compound acts as an agonist to the GPR119 receptor . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Biochemical Pathways
The compound affects the insulin secretion pathway in pancreatic β-cells and the GLP-1 secretion pathway in enteroendocrine cells . The downstream effects include improved glycemic control, which is beneficial for the management of type 2 diabetes .
Pharmacokinetics
It was noted that dosing of the compound in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels .
Result of Action
The compound’s action results in the stimulation of glucose-dependent insulin release and the promotion of GLP-1 secretion . These actions can help to improve glycemic control in individuals with type 2 diabetes .
properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c1-2-3-4-12(18)17-6-5-11(9-17)19-13-15-7-10(14)8-16-13/h2,7-8,11H,1,3-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKAULVAGFDXSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.